3-Acetyl-6-bromoquinoline-4-carboxylic acid
Description
3-Acetyl-6-bromoquinoline-4-carboxylic acid is a brominated quinoline derivative featuring an acetyl group at position 3 and a carboxylic acid group at position 2. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. The bromine atom enhances electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and further derivatization. Its acetyl substituent may influence solubility, steric effects, and biological activity, making it distinct from other brominated quinoline or indole analogs .
Properties
IUPAC Name |
3-acetyl-6-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDYMAVASLQHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives followed by acetylation. One common method involves the bromination of 6-quinolinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoquinoline-4-carboxylic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of a base.
Major Products
Substitution: Formation of 3-acetyl-6-substituted quinoline-4-carboxylic acids.
Oxidation: Formation of 3-carboxy-6-bromoquinoline-4-carboxylic acid.
Reduction: Formation of 3-hydroxy-6-bromoquinoline-4-carboxylic acid.
Coupling: Formation of various biaryl or alkyl-aryl quinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that quinoline derivatives, including 3-acetyl-6-bromoquinoline-4-carboxylic acid, exhibit antimicrobial properties. A study focused on the structure-activity relationship of various quinolines demonstrated that modifications at specific positions could enhance their efficacy against bacterial strains, particularly those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Activity (EC50) | Target Bacteria |
|---|---|---|
| This compound | ~0.25 μM | E. coli, S. aureus |
| 7-Hydroxyquinoline-4-carboxylic acid | ~0.15 μM | P. aeruginosa |
Antimalarial Activity
The compound has also shown promise in antimalarial applications. A series of studies have reported that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The presence of functional groups such as carboxylic acids at specific positions significantly contributes to their potency .
Case Study: Antimalarial Screening
In a screening conducted by the Swiss Tropical Institute, novel 4-oxo-3-carboxyl quinolines were tested against various strains of P. falciparum. The results indicated that compounds with structural similarities to this compound displayed significant activity, highlighting its potential as a lead compound for further development .
Cancer Research
The compound's structure allows it to act as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression, such as fibroblast activation protein (FAP). FAP inhibitors derived from quinoline frameworks have shown efficacy in preclinical models, suggesting that this compound could be pivotal in designing new anticancer agents .
Table 2: FAP Inhibition Studies
Mechanism of Action
The mechanism of action of 3-Acetyl-6-bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine and acetyl groups enhance its ability to bind to specific enzymes and receptors, leading to inhibition or activation of biological processes. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural features of 3-acetyl-6-bromoquinoline-4-carboxylic acid and related compounds:
Key Observations :
- Core Structure: Quinoline derivatives dominate, but indole-based analogs (e.g., 6-bromo-1H-indole-4-carboxylic acid) exhibit high structural similarity (0.96) despite differing aromatic systems .
- Functionalization Potential: Compounds with amino or phenyl groups (e.g., 2-(3-aminophenyl)-6-bromo analog) prioritize biological interactions, while methyl/phenyl groups (e.g., 6-bromo-3-methyl-2-phenyl analog) enhance lipophilicity .
Biological Activity
3-Acetyl-6-bromoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features an acetyl group and a bromine atom attached to a quinoline ring, which enhances its chemical reactivity and biological potential. The synthesis typically involves:
- Bromination : The bromination of quinoline derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Acetylation : The resulting 6-bromoquinoline-4-carboxylic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
The compound's structure is illustrated below:
| Component | Structure |
|---|---|
| Molecular Formula | C₁₃H₉BrN₁O₃ |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.0 μg/mL against these pathogens, suggesting potent antibacterial properties .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. It appears to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. In vitro studies revealed that concentrations as low as 10 μM could significantly reduce cell viability in cancer cell lines such as:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromine and acetyl groups facilitate binding to specific enzymes, leading to inhibition.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated superior activity against Gram-positive bacteria compared to other tested compounds .
- Anticancer Evaluation : In a recent investigation, the compound was tested against non-small-cell lung cancer (NSCLC) models. It showed significant tumor growth inhibition in xenograft models, with researchers attributing this effect to its dual mechanism involving both enzyme inhibition and ROS generation .
Q & A
Q. What are the optimal synthetic routes for 3-Acetyl-6-bromoquinoline-4-carboxylic acid, considering its bromine and acetyl substituents?
Methodological Answer:
- Start with 6-bromoquinoline-4-carboxylic acid (core scaffold, ), then introduce the acetyl group via Friedel-Crafts acetylation or nucleophilic substitution.
- Key steps :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., acetyl at C3, bromine at C6) via coupling patterns and deshielding effects .
- HRMS : Verify molecular formula (C₁₂H₉BrNO₃).
- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and acetyl carbonyl (1650–1680 cm⁻¹) stretches .
Advanced Research Questions
Q. How can cross-coupling reactions be strategically employed to modify the quinoline core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bromine as a handle : Utilize Suzuki-Miyaura coupling to replace Br with aryl/heteroaryl groups for SAR exploration .
- Example : React with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (1:1.2 molar ratio, DMF/H₂O, 80°C, 12 hr) .
- Challenges : Competing reactivity of the acetyl group may require protective groups (e.g., methyl ester for the carboxylic acid) .
Q. How can researchers address contradictory data in biological activity between this compound and its analogs?
Methodological Answer:
Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
- DFT calculations : Model electron density maps to identify reactive sites (e.g., C5 vs. C7 for electrophilic attack) .
- Software : Gaussian 16 (B3LYP/6-31G* basis set) for optimizing geometry and calculating Fukui indices .
- Validation : Compare predicted reactivity with experimental results (e.g., nitration or sulfonation outcomes) .
Experimental Design & Optimization
Q. How to optimize solubility of this compound in biological assays?
Methodological Answer:
- Derivatization : Convert carboxylic acid to a sodium salt or methyl ester for improved aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to prevent precipitation .
- pH adjustment : Test buffered solutions (pH 7.4) to stabilize the ionized carboxylic acid group .
Q. What strategies mitigate side reactions during nucleophilic substitution at the C6 bromine site?
Methodological Answer:
- Protective groups : Temporarily protect the acetyl group (e.g., acetal formation) to prevent undesired nucleophilic attack .
- Reagent selection : Use mild nucleophiles (e.g., NaN₃ instead of NH₃) and low temperatures (0–5°C) to suppress competing pathways .
- Monitoring : Track reaction progress via TLC (silica gel, UV detection) or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
